molecular formula C7H5BrClFN2O B12952347 4-Bromo-2-chloro-6-fluorobenzohydrazide

4-Bromo-2-chloro-6-fluorobenzohydrazide

Cat. No.: B12952347
M. Wt: 267.48 g/mol
InChI Key: SYQJGFBXFZAHLN-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-fluorobenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-fluorobenzohydrazide typically involves the reaction of 4-Bromo-2-chloro-6-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then isolated and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as crystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-fluorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzohydrazides with different halogen or functional groups.

    Oxidation Reactions: Formation of azides or other oxidized derivatives.

    Reduction Reactions: Formation of amines or other reduced derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-6-fluorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with biological macromolecules, influencing their function. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-6-fluorobenzoic acid: A precursor in the synthesis of 4-Bromo-2-chloro-6-fluorobenzohydrazide.

    4-Fluorobenzoic acid hydrazide: A structurally similar compound with different halogen substitution.

    2-Bromo-4-chloro-6-fluorobenzoic acid: Another related compound with a different substitution pattern.

Uniqueness

This compound is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring, along with the hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H5BrClFN2O

Molecular Weight

267.48 g/mol

IUPAC Name

4-bromo-2-chloro-6-fluorobenzohydrazide

InChI

InChI=1S/C7H5BrClFN2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13)

InChI Key

SYQJGFBXFZAHLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)NN)Cl)Br

Origin of Product

United States

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